molecular formula C18H17N3O2 B11020315 N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide

N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11020315
M. Wt: 307.3 g/mol
InChI Key: RTIVPYIXJSSRNR-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide, also known by its chemical structure C45H77N3O15S, is a complex organic compound. Its systematic name reflects its structure: it consists of an indole core with an acetylamino group attached to the phenyl ring at position 3. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

Industrial Production:: The industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Reactions::

    Acetylation: The amino group undergoes acetylation, resulting in the formation of the acetylamino group.

    Oxidation/Reduction: Depending on the reaction conditions, the compound may undergo oxidation or reduction processes.

    Substitution: Substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions::

    Acetic Anhydride: Used for acetylation.

    Oxidizing/Reducing Agents: Examples include hydrogen peroxide (HO) and metal catalysts.

    Lewis Acids/Bases: These play a role in substitution reactions.

Major Products:: The major products depend on the specific reaction and conditions. Acetylation leads to the formation of N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide.

Scientific Research Applications

    Medicine: Investigated for potential therapeutic effects due to its structural resemblance to other bioactive compounds.

    Chemistry: Used as a reference standard in analytical methods.

    Industry: Employed in quality control and research.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-[3-(acetylamino)phenyl]-1-methyl-1H-indole-2-carboxamide is unique in its structure, similar compounds include related indole derivatives and acetylated amino compounds.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-12(22)19-14-7-5-8-15(11-14)20-18(23)17-10-13-6-3-4-9-16(13)21(17)2/h3-11H,1-2H3,(H,19,22)(H,20,23)

InChI Key

RTIVPYIXJSSRNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3N2C

Origin of Product

United States

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